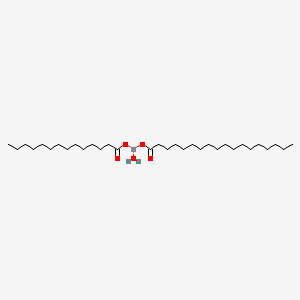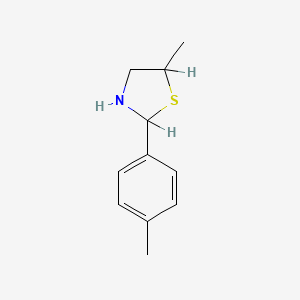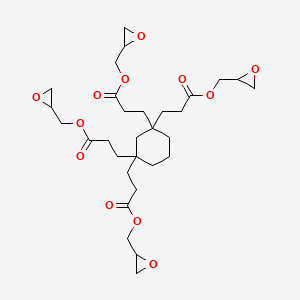
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly as an antifungal agent. Its unique structure, which includes a triazole ring, contributes to its biological activity and makes it a valuable compound in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl groups. One common synthetic route is as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene derivatives and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of antifungal agents due to its ability to inhibit fungal growth.
Biological Research: It is used in studies to understand the mechanism of action of triazole derivatives and their interactions with biological targets.
Pharmaceutical Industry: It is used in the synthesis of pharmaceutical drugs with antifungal properties.
Chemical Biology: It is used as a tool compound to study the effects of triazole derivatives on cellular processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.
Comparison with Similar Compounds
- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-
Comparison:
- Structural Differences: The main difference between these compounds lies in the heterocyclic ring (triazole, imidazole, pyrazole). The presence of different heterocyclic rings can influence the biological activity and selectivity of the compounds.
- Biological Activity: The triazole derivative is often more potent as an antifungal agent compared to its imidazole and pyrazole counterparts due to its stronger binding affinity to the target enzyme.
- Mechanism of Action: While all these compounds inhibit fungal cytochrome P450 enzymes, the triazole derivative has a higher specificity for lanosterol 14α-demethylase, making it more effective in disrupting ergosterol biosynthesis.
This detailed article provides a comprehensive overview of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
107741-24-2 |
|---|---|
Molecular Formula |
C17H12Cl3N3O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)16(24)17(25,8-23-10-21-9-22-23)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2 |
InChI Key |
DYHZGUUFDCTMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)



